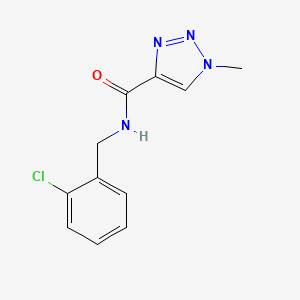

N-(2-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(2-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a 2-chlorobenzyl group attached to the triazole ring and a methyl substituent at the 1-position. The 2-chlorobenzyl group enhances lipophilicity and may improve target binding through hydrophobic or halogen-bonding interactions.

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4O/c1-16-7-10(14-15-16)11(17)13-6-8-4-2-3-5-9(8)12/h2-5,7H,6H2,1H3,(H,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOXIKJBQAVPOIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Triazole Ring:

Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable nucleophile.

Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

N-(2-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

2-Chlorobenzyl vs. Other Benzyl Substituents

- Anti-HIV Activity: Compound 13d (S)-1-(2-chlorobenzyl)-N-(1-((4-methoxyphenyl)(methyl)amino)-1-oxo-3-phenylpropan-2-yl)-1H-1,2,3-triazole-4-carboxamide (molecular weight: 503.1 g/mol) demonstrated potent anti-HIV-1 activity with a 60% yield and a melting point of 162–164°C .

- Substituent Position : highlights that 2-chlorobenzyl-substituted compounds (e.g., 11c ) exhibit higher anti-HIV inhibition rates compared to unsubstituted benzyl (11d , 6% inhibition) or 2-/4-fluorobenzyl analogs (11g , 11h : 22–25% inhibition). This underscores the importance of chlorine’s electronic and steric effects in enhancing activity .

Halogen Substitution

- Fluorine vs. Chlorine : Fluorine substitution (e.g., 4-fluorobenzyl in and ) may reduce molecular weight (e.g., 359.79 g/mol in ) but often results in lower activity compared to chlorine, as seen in . Chlorine’s larger atomic radius and stronger halogen-bonding capability may explain this trend .

Modifications to the Triazole Core

Data Table: Key Structural and Functional Comparisons

Biological Activity

N-(2-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly its role as an enzyme inhibitor and its potential therapeutic applications. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring with a chlorobenzyl substituent and a carboxamide functional group. This unique arrangement contributes to its biological properties and reactivity.

This compound primarily acts as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS) , an enzyme crucial in the non-mevalonate pathway for isoprenoid biosynthesis. The inhibition of DXS can disrupt various cellular processes, particularly in microbial organisms.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it effectively inhibits the growth of Haemophilus influenzae , suggesting potential applications in treating bacterial infections.

Anticancer Properties

The compound's anticancer potential has been explored in various studies. For instance, derivatives related to triazole compounds have demonstrated selective cytotoxicity against human leukemic T-cells. These studies indicate that similar triazole derivatives may also possess comparable activities .

Case Studies

-

Inhibition of DXS :

- A study demonstrated that this compound binds to DXS, leading to a reduction in isoprenoid biosynthesis. This pathway is essential for the survival of certain pathogens, making this compound a candidate for antimicrobial development.

- Cytotoxic Activity :

Comparative Analysis of Biological Activities

| Activity | Mechanism | Target Organisms/Cells |

|---|---|---|

| Antimicrobial | Inhibition of DXS | Haemophilus influenzae |

| Anticancer | Induction of apoptosis via mitochondrial damage | Human leukemic T-cells |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(2-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide?

- Methodology : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. Key steps include:

- Condensation of 2-chlorobenzylamine with a methyl-substituted triazole precursor.

- Carboxamide formation using coupling reagents like EDC·HCl and HOBt in the presence of a base (e.g., triethylamine) to activate the carboxylic acid intermediate .

Q. How is the structural integrity of this compound validated experimentally?

- Analytical Techniques :

- 1H/13C NMR : Key signals include a singlet for the triazole proton (δ ~8.5 ppm) and aromatic protons from the 2-chlorobenzyl group (δ 7.1–7.5 ppm) .

- Mass Spectrometry (ESI-MS) : A molecular ion peak at m/z 503.1 [M+H]+ confirms the molecular formula C21H19ClN4O .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content are cross-checked against theoretical values (e.g., C: 58.8%, H: 4.2%, N: 13.0%) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Screening Protocols :

- Enzyme Inhibition : Dose-response assays (IC50 determination) against targets like HIV-1 capsid proteins or COX-2, using fluorogenic substrates or ELISA kits .

- Cytotoxicity : MTT assays on cell lines (e.g., HEK293 or HeLa) to assess selectivity indices .

- Solubility Challenges : Low aqueous solubility (common in triazole carboxamides) may require DMSO solubilization (<1% v/v) to avoid false negatives .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

- Crystallography Workflow :

- Data Collection : High-resolution X-ray diffraction (0.8–1.0 Å) at low temperature (100 K) to minimize thermal motion artifacts .

- Refinement : SHELXL software for anisotropic displacement parameter modeling. Hydrogen bonding networks and π-π stacking interactions are analyzed to explain stability and reactivity .

Q. How to address discrepancies in solubility and bioavailability data during formulation studies?

- Strategies :

- Co-solvent Systems : Use PEG-400 or cyclodextrin derivatives to enhance solubility without altering biological activity .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the carboxamide moiety to improve membrane permeability .

- Validation : Parallel artificial membrane permeability assays (PAMPA) and pharmacokinetic profiling in rodent models .

Q. What computational approaches support structure-activity relationship (SAR) studies for this compound?

- Methods :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with targets like HIV-1 capsid proteins .

- QSAR Modeling : Hammett/Taft substituent constants correlate electronic effects of the 2-chlorobenzyl group with inhibitory potency .

Q. How to optimize experimental protocols for in vivo efficacy studies?

- Design Considerations :

- Dosing Regimens : Intraperitoneal administration (5–10 mg/kg daily) in murine models, with plasma concentration monitoring via LC-MS/MS .

- Toxicity Endpoints : Liver/kidney function tests (AST, ALT, creatinine) to assess off-target effects .

- Case Example : A structurally analogous triazole carboxamide showed reduced tumor growth in xenograft models but required liposomal encapsulation to mitigate rapid clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.